![molecular formula C14H12N2O5 B3902881 N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide](/img/structure/B3902881.png)
N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide
Overview
Description
N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide, commonly known as HNP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. HNP is a nitrophenol derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mechanism of Action
The mechanism of action of HNP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. HNP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. HNP has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
HNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. HNP has also been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, HNP has been found to exhibit antitumor effects, which may help to inhibit the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using HNP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, HNP has been found to exhibit a range of biological activities, making it a potentially useful compound for studying various biological processes. However, one of the limitations of using HNP in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on HNP. One area of research could focus on further elucidating the mechanism of action of HNP, which could help to identify new targets for drug development. Additionally, research could focus on exploring the potential applications of HNP in the development of new antibiotics and anticancer drugs. Finally, research could focus on optimizing the synthesis method for HNP, which could help to improve its yield and purity.
Scientific Research Applications
HNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. HNP has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-4-2-3-9(7-11)14(18)15-12-8-10(16(19)20)5-6-13(12)17/h2-8,17H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUXSJDITVSVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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